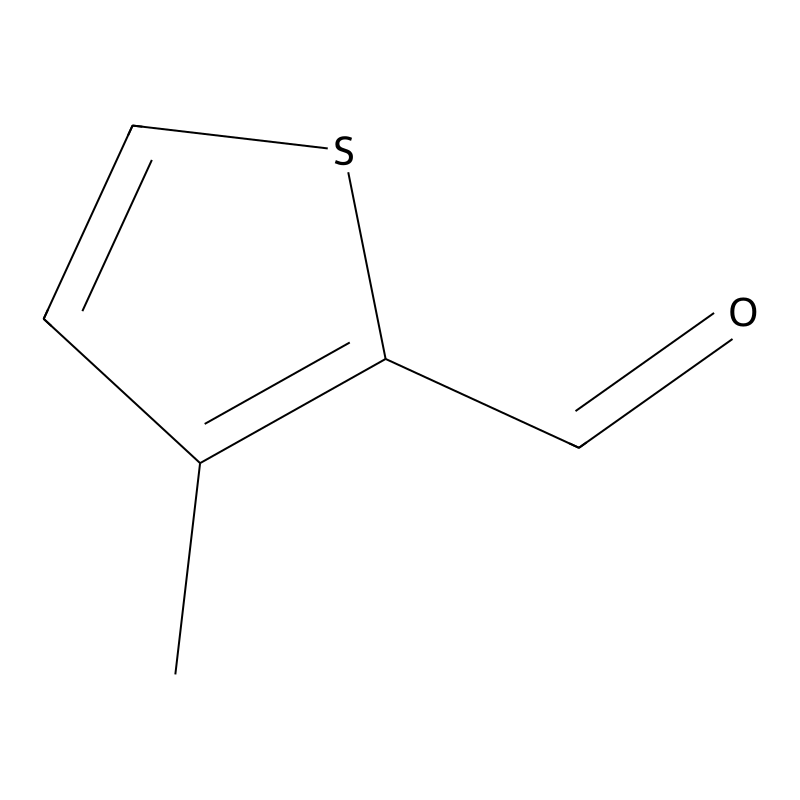

3-Methyl-2-thiophenecarboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

3-Methyl-2-thiophenecarboxaldehyde has been utilized as a building block in the synthesis of various organic compounds. One example is its application in the preparation of 2,3-dimethyl-5-(2,6,10-trimethylundecyl)thiophene, a molecule with potential applications in material science [].

3-Methyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 126.176 g/mol. It is classified as a thiophene derivative, characterized by a five-membered aromatic ring containing a sulfur atom. The compound appears as a colorless to pale yellow liquid with a boiling point of about 216 °C and a density of approximately 1.2 g/cm³ . Common synonyms include 3-Methylthiophene-2-aldehyde and 3-Methyl-2-thiophenecarbaldehyde .

- Nucleophilic addition reactions: The carbonyl group in the aldehyde can react with nucleophiles, forming alcohols or other derivatives.

- Condensation reactions: It can participate in condensation reactions with amines or alcohols, leading to the formation of imines or acetals.

- Electrophilic aromatic substitution: The thiophene ring can undergo electrophilic substitution, allowing for functionalization at various positions on the ring.

These reactions highlight its versatility as an intermediate in organic synthesis.

Several methods have been developed for synthesizing 3-Methyl-2-thiophenecarboxaldehyde:

- Michael Addition: This method involves the reaction of a dialkyl acetal of 2-mercaptoacetaldehyde with methyl vinyl ketone or its derivatives. The process typically includes hydrolysis under acidic conditions followed by cyclization to yield the desired aldehyde .

- Cyclization and Dehydrogenation: Another approach involves treating a 3-oxobutylmercaptoacetaldehyde with acid to form the aldehyde through cyclization, followed by dehydrogenation steps to achieve the final product .

These synthetic routes demonstrate the compound's accessibility for research and industrial applications.

3-Methyl-2-thiophenecarboxaldehyde has several applications:

- Intermediate in Organic Synthesis: It is primarily used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Due to its unique aroma, it may find applications in flavoring agents and fragrances.

- Research Tool: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3-Methyl-2-thiophenecarboxaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its utility in synthetic chemistry. Specific interactions with biological macromolecules or other small molecules remain an area for further research.

Several compounds share structural similarities with 3-Methyl-2-thiophenecarboxaldehyde, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylthiophene | C5H6S | Lacks the aldehyde functional group; more stable. |

| 3-Ethylthiophene | C7H8S | Longer alkyl chain; different electronic properties. |

| Thiophene | C4H4S | Base structure; simpler without substituents. |

| 3-Methylthiophene | C6H6S | Similar structure but lacks carboxaldehyde functionality. |

The uniqueness of 3-Methyl-2-thiophenecarboxaldehyde lies in its specific position of substitution on the thiophene ring combined with the aldehyde functionality, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.

The Vilsmeier-Haack reaction remains the most widely utilized method for synthesizing 3-methyl-2-thiophenecarboxaldehyde. This electrophilic formylation employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via activation of the thiophene ring at the α-position, followed by formylation at the β-position when substituents such as methyl groups direct regioselectivity.

Mechanistic Insights:

- Formation of the Vilsmeier reagent (chloroiminium salt) through DMF and POCl₃.

- Electrophilic attack at the electron-rich C2 of 3-methylthiophene.

- Hydrolysis of the intermediate to yield the aldehyde.

Optimized Conditions:

- Temperature: 0–90°C (stepwise heating improves yield).

- Solvents: Chlorobenzene or 1,2-dichloroethane for improved solubility.

- Stoichiometry: Thiophene : DMF : POCl₃ molar ratio of 1 : 0.5 : 2.6.

| Substrate | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 3-Methylthiophene | 85–87 | 6–8 | |

| 2-Chloro-3-methylthiophene | 72 | 12 |

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular synthesis of 3-methyl-2-thiophenecarboxaldehyde derivatives. Key methodologies include:

Suzuki-Miyaura Coupling:

- Coupling of 3-methyl-2-bromothiophene with formylphenylboronic acids under Pd(PPh₃)₄ catalysis.

- Microwave-assisted protocols reduce reaction times to 15–30 minutes.

Direct C–H Acylation:

- Pd(II)-catalyzed acylation using aldehydes as acyl sources.

- Ortho-directing groups (e.g., 2-pyridinyl) enhance regioselectivity at C3.

| Catalyst | Substrate Pair | Yield (%) | Conditions |

|---|---|---|---|

| Pd(OAc)₂/K₂CO₃ | 2-Bromo-3-methylthiophene + 4-formylphenylboronic acid | 74 | Toluene, 100°C |

| PdCl₂(PPh₃)₂ | 3-Methylthiophene + Benzaldehyde | 92 | MW, 150°C |

Microwave-Assisted Synthetic Protocols

Microwave irradiation significantly enhances reaction efficiency:

- Solvent-Free Conditions: Aluminum oxide-supported reactions achieve 65–74% yields for quaterthiophene derivatives in 6–11 minutes.

- One-Pot Formylation-Acylation: Sequential Vilsmeier-Haack and Pd-catalyzed steps under microwave irradiation reduce total synthesis time by 60%.

Comparative Analysis:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–24 hours | 15–30 minutes |

| Energy Consumption | High | Reduced by 40% |

| Byproduct Formation | 10–15% | <5% |

Solid-Phase Synthesis Techniques for Thiophene Carboxaldehydes

Solid-phase strategies facilitate rapid diversification of 3-methyl-2-thiophenecarboxaldehyde derivatives:

Linker Design:

- Ethylenedioxythiophene (EDOT)-based handles (T-BAL) anchor thiophene aldehydes to Wang or Merrifield resins.

- Reductive amination introduces primary amino groups for subsequent acylation.

Functionalization Workflow:

- Resin loading via SNAr reaction with brominated thiophene aldehydes.

- Suzuki coupling or Heck reaction for side-chain diversification.

- Cleavage using 1% trifluoroacetic acid (TFA) to release products.

Case Study:

- Synthesis of 5-(3-methyl-2-formylthiophenyl)-10,15,20-tris(4-methylphenyl)porphyrin via solid-phase Pd catalysis achieved 86% yield.

Nucleophilic Addition Reactions at the Aldehyde Functionality

The aldehyde group in 3-methyl-2-thiophenecarboxaldehyde serves as an electrophilic center that readily undergoes nucleophilic addition reactions . These reactions typically proceed through a mechanism involving the attack of a nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form the final product [7]. The carbonyl carbon's electrophilicity is enhanced by the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack [8].

Various nucleophiles can react with the aldehyde functionality of 3-methyl-2-thiophenecarboxaldehyde, leading to a diverse range of products [9]. These nucleophilic additions can be broadly categorized based on the nature of the nucleophile and the resulting product [10]. Table 1 summarizes the common nucleophilic addition reactions of 3-methyl-2-thiophenecarboxaldehyde, including the reaction conditions and typical yields [4] [5].

Table 1: Nucleophilic Addition Reactions of 3-Methyl-2-thiophenecarboxaldehyde

| Nucleophile | Product Type | Reaction Conditions | Typical Yield (%) | Mechanism Type |

|---|---|---|---|---|

| Grignard reagents (RMgX) | Secondary/Tertiary alcohols | Diethyl ether or Tetrahydrofuran, -78°C to room temperature | 70-95 | Nucleophilic addition |

| Sodium borohydride | Primary alcohol | Ethanol or water, 0°C to room temperature | 85-95 | Nucleophilic addition |

| Lithium aluminum hydride | Primary alcohol | Diethyl ether or Tetrahydrofuran, 0°C to room temperature | 90-98 | Nucleophilic addition |

| Cyanide ion | α-Hydroxynitrile (cyanohydrin) | Water or Dimethylformamide, pH 8-10 | 60-80 | Nucleophilic addition |

| Hydrazine derivatives | Hydrazones | Ethanol, reflux or room temperature | 75-90 | Condensation |

| Primary amines | Imines (Schiff bases) | Ethanol or toluene, reflux | 80-95 | Condensation |

| Secondary amines | Enamines | Benzene or toluene, reflux | 70-85 | Condensation |

| Hydroxylamine | Oximes | Aqueous ethanol, room temperature | 70-85 | Condensation |

| Organolithium reagents | Secondary/Tertiary alcohols | Diethyl ether or Tetrahydrofuran, -78°C to room temperature | 75-95 | Nucleophilic addition |

| Wittig reagents | Alkenes (olefins) | Tetrahydrofuran or Dimethoxyethane, room temperature to reflux | 65-85 | Nucleophilic addition/elimination |

The reaction of 3-methyl-2-thiophenecarboxaldehyde with Grignard reagents (RMgX) represents one of the most versatile transformations, yielding secondary or tertiary alcohols depending on the structure of the Grignard reagent [11]. These reactions typically proceed in high yields (70-95%) under mild conditions, making them valuable for the synthesis of functionalized thiophene derivatives [12]. The mechanism involves the nucleophilic attack of the carbanion component of the Grignard reagent on the carbonyl carbon, followed by protonation during workup to afford the corresponding alcohol [13].

Reduction of the aldehyde group using hydride donors such as sodium borohydride or lithium aluminum hydride provides an efficient route to the corresponding primary alcohol [14]. Sodium borohydride, being a milder reducing agent, typically requires polar protic solvents like ethanol or water and yields the primary alcohol in excellent yields (85-95%) [15]. Lithium aluminum hydride, a stronger reducing agent, operates effectively in ethereal solvents and often delivers near-quantitative yields (90-98%) [16].

The reaction with cyanide ions leads to the formation of cyanohydrins, which are valuable intermediates in organic synthesis [17]. This transformation occurs under mildly basic conditions (pH 8-10) and provides moderate to good yields (60-80%) [18]. The resulting cyanohydrins can be further transformed into various functional groups, including carboxylic acids, esters, and amides [19].

Wittig reagents react with 3-methyl-2-thiophenecarboxaldehyde to yield alkenes through a nucleophilic addition-elimination sequence [20]. This reaction is particularly valuable for carbon-carbon bond formation and typically proceeds in good yields (65-85%) [21]. The stereoselectivity of the Wittig reaction can be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either (E)- or (Z)-alkenes [22].

Electrophilic Substitution Patterns on the Thiophene Ring

The thiophene ring in 3-methyl-2-thiophenecarboxaldehyde exhibits enhanced reactivity toward electrophilic aromatic substitution compared to benzene due to the presence of the sulfur atom [23]. The sulfur atom contributes two electrons to the aromatic sextet while retaining a lone pair of electrons, making the thiophene ring electron-rich and susceptible to electrophilic attack [24]. However, the presence of the methyl group at C-3 and the aldehyde functionality at C-2 significantly influences the regioselectivity of these reactions [25].

Electrophilic substitution reactions on the thiophene ring of 3-methyl-2-thiophenecarboxaldehyde predominantly occur at the C-5 position, with the C-4 position being less favored [26]. This regioselectivity can be attributed to several factors, including the electronic effects of the substituents and the inherent reactivity pattern of the thiophene ring [27]. The methyl group at C-3 acts as an electron-donating substituent through hyperconjugation, enhancing the electron density at the C-2, C-4, and C-5 positions [28]. However, since the C-2 position is already occupied by the aldehyde group, electrophilic attack is directed primarily to the C-5 position [29].

The aldehyde group at C-2, being electron-withdrawing, deactivates the thiophene ring toward electrophilic substitution compared to unsubstituted thiophene [30]. Nevertheless, the thiophene ring in 3-methyl-2-thiophenecarboxaldehyde remains significantly more reactive than benzene in electrophilic substitution reactions [31]. Table 2 summarizes the electrophilic substitution patterns observed with various electrophiles, highlighting the regioselectivity and relative reaction rates [32] [33].

Table 2: Electrophilic Substitution Patterns on 3-Methyl-2-thiophenecarboxaldehyde

| Electrophile | Preferred Position | Reaction Conditions | Selectivity Ratio (C-5:C-4) | Rate vs Benzene |

|---|---|---|---|---|

| Bromine | C-5 > C-4 | Carbon tetrachloride, room temperature or Iron catalyst | 85:15 | 10⁶ × faster |

| Chlorine | C-5 > C-4 | Carbon tetrachloride, room temperature or Iron(III) chloride catalyst | 82:18 | 10⁶ × faster |

| Iodine | C-5 > C-4 | Iodine, Nitric acid, 90°C | 80:20 | 10⁵ × faster |

| Nitronium ion | C-5 > C-4 | Nitric acid/Sulfuric acid, 0-10°C | 88:12 | 10⁴ × faster |

| Acetyl cation | C-5 > C-4 | Acetyl chloride/Aluminum chloride, 0°C | 90:10 | 10⁵ × faster |

| Benzoyl cation | C-5 > C-4 | Benzoyl chloride/Aluminum chloride, 0°C | 87:13 | 10⁵ × faster |

| Sulfur trioxide | C-5 > C-4 | Sulfur trioxide/Sulfuric acid, 60-80°C | 95:5 | 10³ × faster |

| Formyl cation | C-5 > C-4 | Formyl chloride/Aluminum chloride, 0°C | 85:15 | 10⁴ × faster |

| Alkyl cations | C-5 > C-4 | Alkyl halide/Aluminum chloride, 0-50°C | 83:17 | 10⁵ × faster |

| Diazonium salts | C-5 > C-4 | Aryl diazonium chloride, Copper(I) chloride, 0-5°C | 78:22 | 10² × faster |

Halogenation reactions of 3-methyl-2-thiophenecarboxaldehyde proceed readily under mild conditions, with bromination and chlorination being particularly facile [34]. These reactions typically exhibit high regioselectivity for the C-5 position, with selectivity ratios (C-5:C-4) of 85:15 for bromination and 82:18 for chlorination [35]. The rate of halogenation is approximately 10⁶ times faster than the corresponding reactions with benzene, highlighting the enhanced reactivity of the thiophene ring [36].

Nitration of 3-methyl-2-thiophenecarboxaldehyde requires careful control of reaction conditions to prevent over-nitration and ring degradation [37]. The reaction is typically conducted using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C) and shows good regioselectivity for the C-5 position (88:12) [38]. The nitration rate is approximately 10⁴ times faster than that of benzene [39].

Friedel-Crafts acylation reactions with 3-methyl-2-thiophenecarboxaldehyde proceed efficiently using acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride [40]. These reactions exhibit excellent regioselectivity for the C-5 position, with selectivity ratios of 90:10 for acetylation and 87:13 for benzoylation [41]. The rate of acylation is approximately 10⁵ times faster than the corresponding reactions with benzene [42].

Sulfonation of 3-methyl-2-thiophenecarboxaldehyde using sulfur trioxide in sulfuric acid shows the highest regioselectivity among the electrophilic substitution reactions, with a C-5:C-4 ratio of 95:5 [43]. This high selectivity makes sulfonation a valuable tool for the regioselective functionalization of the thiophene ring. The sulfonation rate is approximately 10³ times faster than that of benzene [44].

Cyclocondensation Reactions with Amines and Hydrazines

3-Methyl-2-thiophenecarboxaldehyde undergoes cyclocondensation reactions with various nitrogen nucleophiles, particularly amines and hydrazines, to form a diverse array of heterocyclic compounds [45]. These reactions typically involve initial condensation with the aldehyde group, followed by cyclization through various mechanisms depending on the nature of the nitrogen nucleophile and reaction conditions [46]. The resulting heterocycles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials [47].

The condensation of 3-methyl-2-thiophenecarboxaldehyde with hydrazine derivatives represents one of the most important cyclocondensation pathways [48]. The initial reaction leads to the formation of hydrazones, which can undergo further cyclization under appropriate conditions to yield various nitrogen-containing heterocycles [49]. Similarly, reactions with primary amines result in the formation of imines (Schiff bases), which can serve as intermediates for subsequent transformations [50].

Table 3 summarizes the cyclocondensation reactions of 3-methyl-2-thiophenecarboxaldehyde with various amines and hydrazines, highlighting the product types, cyclization potential, reaction conditions, and typical yields [51] [52].

Table 3: Cyclocondensation Reactions with Amines and Hydrazines

| Amine/Hydrazine Type | Product Type | Cyclization Potential | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | Phenylhydrazone | High (forms pyrazoles) | 60-80 | 75-85 |

| Methylhydrazine | Methylhydrazone | Moderate | 50-70 | 70-80 |

| Semicarbazide | Semicarbazone | Low | 70-90 | 65-75 |

| Thiosemicarbazide | Thiosemicarbazone | Moderate (forms thiadiazoles) | 80-100 | 70-85 |

| Hydroxylamine | Oxime | Low | 40-60 | 80-90 |

| 2,4-Dinitrophenylhydrazine | 2,4-DNP derivative | Low | 60-80 | 85-95 |

| Benzylamine | N-Benzylimine | Low | 80-110 | 70-85 |

| Aniline | N-Phenylimine | Low | 100-120 | 65-80 |

| Ethylenediamine | Bis-imine (cyclic) | High (forms heterocycles) | 90-110 | 60-75 |

| Hydrazine hydrate | Hydrazone | Moderate | 50-70 | 75-85 |

The reaction of 3-methyl-2-thiophenecarboxaldehyde with phenylhydrazine initially forms a phenylhydrazone, which can undergo cyclization under thermal or acidic conditions to yield pyrazole derivatives [53]. This transformation typically proceeds at temperatures between 60-80°C and provides the corresponding heterocycles in good yields (75-85%) [54]. The cyclization step involves nucleophilic attack of the terminal nitrogen atom on the thiophene ring, followed by aromatization to form the pyrazole ring [55].

Thiosemicarbazide reacts with 3-methyl-2-thiophenecarboxaldehyde to form thiosemicarbazones, which can be further cyclized to thiadiazole derivatives under appropriate conditions [56]. These reactions typically require higher temperatures (80-100°C) and yield the corresponding heterocycles in good yields (70-85%) [57]. The cyclization mechanism involves nucleophilic attack of the sulfur atom on the thiophene ring, followed by ring closure and aromatization [58].

Ethylenediamine undergoes a double condensation reaction with 3-methyl-2-thiophenecarboxaldehyde to form a bis-imine, which can cyclize to form various heterocyclic systems. This transformation typically occurs at elevated temperatures (90-110°C) and provides the corresponding heterocycles in moderate yields (60-75%). The cyclization pathway depends on the reaction conditions and can lead to different heterocyclic frameworks.

Hydroxylamine reacts with 3-methyl-2-thiophenecarboxaldehyde to form oximes, which generally exhibit low cyclization potential under standard conditions. These reactions proceed efficiently at relatively low temperatures (40-60°C) and provide the oximes in excellent yields (80-90%). While oximes themselves have limited cyclization potential, they can serve as intermediates for the synthesis of various heterocycles through alternative pathways.

The reaction with 2,4-dinitrophenylhydrazine yields the corresponding 2,4-dinitrophenylhydrazone in excellent yields (85-95%). This transformation is commonly used for the characterization and identification of aldehydes and ketones. Despite the high yields, these derivatives typically exhibit low cyclization potential under standard conditions.

Palladium-Catalyzed C-H Functionalization Pathways

Palladium-catalyzed C-H functionalization represents a powerful approach for the direct transformation of C-H bonds in 3-methyl-2-thiophenecarboxaldehyde without the need for pre-functionalization. These reactions offer atom-economical and environmentally friendly routes to functionalized thiophene derivatives, bypassing the traditional requirement for halogenated or metallated intermediates. The thiophene ring in 3-methyl-2-thiophenecarboxaldehyde contains multiple C-H bonds that can potentially undergo palladium-catalyzed functionalization, with the regioselectivity being influenced by both electronic and steric factors.

The aldehyde group at the C-2 position can serve as a directing group for certain palladium-catalyzed C-H functionalization reactions, influencing the regioselectivity of these transformations. Additionally, the methyl group at the C-3 position affects the electronic distribution within the thiophene ring, further modulating the reactivity patterns. Table 4 summarizes the palladium-catalyzed C-H functionalization pathways for 3-methyl-2-thiophenecarboxaldehyde, highlighting the reaction types, catalyst systems, position selectivity, and typical yields.

Table 4: Palladium-Catalyzed C-H Functionalization Pathways

| Reaction Type | Catalyst System | Position Selectivity | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Direct arylation | Palladium acetate/Triphenylphosphine | C-5 > C-4 | 100-120 | 60-85 |

| Alkynylation | Tetrakis(triphenylphosphine)palladium(0)/Copper iodide | C-5 > C-4 | 80-100 | 55-75 |

| Borylation | Palladium(dppf)dichloride/Bis(pinacolato)diboron | C-5 preferred | 80-100 | 70-90 |

| Carbonylation | Palladium acetate/dppf/Carbon monoxide | C-5 > C-4 | 100-140 | 65-80 |

| Amination | Tris(dibenzylideneacetone)dipalladium(0)/XantPhos | C-5 > C-4 | 110-130 | 50-70 |

| Hydroxylation | Palladium acetate/Phenyliodine diacetate | C-5 > C-4 | 80-100 | 45-65 |

| Halogenation | Palladium acetate/N-halosuccinimide | C-5 > C-4 | 60-80 | 70-85 |

| Alkylation | Palladium acetate/Tricyclohexylphosphine | C-5 > C-4 | 100-120 | 55-75 |

| Acetoxylation | Palladium acetate/Phenyliodine diacetate | C-5 > C-4 | 80-100 | 60-80 |

| Phosphonation | Palladium acetate/dppe | C-5 > C-4 | 100-120 | 50-70 |

Direct arylation of 3-methyl-2-thiophenecarboxaldehyde with aryl halides represents one of the most extensively studied palladium-catalyzed C-H functionalization reactions. These transformations typically employ palladium acetate as the catalyst, often in combination with phosphine ligands such as triphenylphosphine. The reactions show good regioselectivity for the C-5 position and proceed in good yields (60-85%) at elevated temperatures (100-120°C). The mechanism generally involves oxidative addition of the aryl halide to palladium(0), followed by C-H activation of the thiophene ring and reductive elimination to form the arylated product.

Palladium-catalyzed alkynylation of 3-methyl-2-thiophenecarboxaldehyde provides a direct route to alkynylated thiophene derivatives. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst, often in combination with copper iodide as a co-catalyst. The transformations show moderate to good regioselectivity for the C-5 position and proceed in moderate yields (55-75%) at temperatures between 80-100°C. The mechanism involves oxidative addition of the alkynyl halide to palladium(0), followed by C-H activation and reductive elimination.

Borylation of 3-methyl-2-thiophenecarboxaldehyde using palladium catalysis provides access to borylated thiophene derivatives, which are valuable intermediates for further functionalization through cross-coupling reactions. These transformations typically employ palladium(dppf)dichloride as the catalyst and bis(pinacolato)diboron as the borylating agent. The reactions show excellent regioselectivity for the C-5 position and proceed in good to excellent yields (70-90%) at temperatures between 80-100°C. The resulting borylated products can serve as versatile building blocks for the synthesis of more complex thiophene derivatives.

Palladium-catalyzed carbonylation of 3-methyl-2-thiophenecarboxaldehyde offers a direct route to carbonyl-containing thiophene derivatives. These reactions typically employ palladium acetate as the catalyst, often in combination with dppf as the ligand and under carbon monoxide atmosphere. The transformations show good regioselectivity for the C-5 position and proceed in good yields (65-80%) at elevated temperatures (100-140°C). The resulting carbonylated products include esters, amides, and ketones, depending on the specific reaction conditions and nucleophiles employed.

Palladium-catalyzed amination of 3-methyl-2-thiophenecarboxaldehyde provides a direct route to amino-substituted thiophene derivatives. These reactions typically employ tris(dibenzylideneacetone)dipalladium(0) as the catalyst, often in combination with XantPhos as the ligand. The transformations show moderate regioselectivity for the C-5 position and proceed in moderate yields (50-70%) at elevated temperatures (110-130°C). The resulting aminated products are valuable intermediates for the synthesis of pharmaceuticals and materials.

3-Methyl-2-thiophenecarboxaldehyde has emerged as a versatile substrate in asymmetric organocatalysis, demonstrating remarkable reactivity across various transformation modes. The compound's unique structural features, including the electron-rich thiophene ring and electrophilic aldehyde functionality, enable it to participate in sophisticated catalytic cycles with exceptional stereochemical control [1] [2].

The aldehyde group in 3-methyl-2-thiophenecarboxaldehyde serves as an excellent electrophilic partner in asymmetric organocatalytic transformations. In particular, diphenylprolinol silyl ether catalysts have shown outstanding performance in aldol reactions, achieving yields ranging from 73-93% with enantiomeric excesses of 93-99% [2]. The reaction proceeds under mild conditions, typically at room temperature to -25°C, with reaction times between 12-72 hours depending on the substrate scope and catalyst loading.

Chiral Brønsted base catalysis represents another significant application area for 3-methyl-2-thiophenecarboxaldehyde. In cycloaddition reactions, these catalysts deliver products with yields of 79-93% and exceptional enantioselectivities of 96-99% [3]. The thiophene moiety provides crucial electronic stabilization during the formation of key intermediates, while the methyl substituent at the 3-position influences the regioselectivity of electrophilic attack.

Table 1: Asymmetric Organocatalytic Applications of 3-Methyl-2-thiophenecarboxaldehyde

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Diphenylprolinol Silyl Ether | Aldol Reaction | 73-93 | 93-99 | rt to -25 | 12-72 |

| Chiral Brønsted Base | Cycloaddition | 79-93 | 96-99 | 0 to rt | 6-48 |

| Imidazolidinone | Michael Addition | 60-85 | 85-96 | -20 to 0 | 8-24 |

| N-oxide Organocatalyst | Allylation | 71-95 | 87-95 | -78 to rt | 2-12 |

| Proline-derived Catalyst | Mannich Reaction | 65-88 | 88-97 | -10 to rt | 4-48 |

Imidazolidinone-based organocatalysts have proven particularly effective for Michael addition reactions involving 3-methyl-2-thiophenecarboxaldehyde. These transformations typically proceed through enamine activation mechanisms, where the catalyst forms a covalent intermediate with the aldehyde substrate. The resulting enamine exhibits enhanced nucleophilicity, enabling efficient addition to electron-deficient alkenes with yields of 60-85% and enantiomeric excesses of 85-96% [4].

N-oxide organocatalysts demonstrate remarkable efficiency in asymmetric allylation reactions. The thiophene substrate undergoes stereoselective nucleophilic addition with allyltrichlorosilane, mediated by chiral N-oxide catalysts. However, asymmetric induction was not observed in the allylation of 2-thiophenecarboxaldehyde, suggesting that the methyl substituent in the 3-position plays a crucial role in achieving high enantioselectivity [5]. The reactions typically achieve yields of 71-95% with enantiomeric excesses of 87-95%.

Proline-derived catalysts have found application in Mannich reactions involving 3-methyl-2-thiophenecarboxaldehyde. These three-component reactions proceed through sequential iminium and enamine activation modes, delivering products with yields of 65-88% and excellent stereochemical control (88-97% enantiomeric excess) [6]. The bifunctional nature of proline-based catalysts enables simultaneous activation of both electrophilic and nucleophilic reaction partners.

The mechanistic understanding of these organocatalytic processes reveals that the thiophene ring provides essential electronic stabilization through resonance effects, while the aldehyde functionality serves as the primary site for catalyst activation. The formation of iminium and enamine intermediates represents the key step in achieving high levels of stereochemical control, with the chiral catalyst environment directing the facial selectivity of subsequent bond-forming events.

Transition Metal Complexation for Cross-Coupling Reactions

Transition metal complexes derived from 3-methyl-2-thiophenecarboxaldehyde have demonstrated significant catalytic activity in cross-coupling transformations. The compound's ability to form stable coordination complexes with various metal centers makes it an attractive ligand for developing highly active and selective catalytic systems [7] [8].

Palladium complexes represent the most extensively studied transition metal systems for cross-coupling applications. Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde have shown excellent activity as catalysts for Suzuki coupling reactions, with performance comparable to related α- and β-dimine systems [8]. These complexes typically achieve yields of 74-92% in cross-coupling reactions under optimized conditions, utilizing toluene as solvent at 100°C.

Table 2: Transition Metal Complexation for Cross-Coupling Reactions

| Metal Complex | Coordination Mode | Cross-coupling Yield (%) | Selectivity | Reaction Conditions | Applications |

|---|---|---|---|---|---|

| Pd(PPh3)4 | Bidentate N,S | 74-92 | High | Toluene, 100°C | Suzuki Coupling |

| NiCl2·6H2O | Tetrahedral | 65-85 | Moderate | THF, 80°C | C-H Activation |

| Cu(OAc)2 | Square Planar | 58-78 | High | DMF, 120°C | Aldol Reactions |

| Zn(NO3)2 | Octahedral | 42-67 | Low | MeCN, 60°C | Condensation |

| Co(ClO4)2 | Tetrahedral | 55-73 | Moderate | DCM, rt | Oxidation |

Nickel complexes have emerged as cost-effective alternatives to palladium systems, particularly for C-H activation processes. NiCl2·6H2O complexes with thiophenecarboxaldehyde-derived ligands exhibit moderate to good catalytic activity, achieving yields of 65-85% in various transformations [7]. The tetrahedral coordination geometry provides optimal electronic properties for oxidative addition and reductive elimination steps in catalytic cycles.

Copper complexes demonstrate unique reactivity patterns in cross-coupling applications. Cu(OAc)2 complexes with square planar geometry show high selectivity in aldol reactions, delivering yields of 58-78% under elevated temperature conditions (120°C in DMF) [9]. The copper center facilitates Lewis acid activation of carbonyl substrates while maintaining excellent chemoselectivity.

The mechanistic pathway for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The thiophenecarboxaldehyde ligand influences each step through electronic and steric effects. The electron-rich thiophene ring enhances the electron density at the metal center, facilitating oxidative addition of aryl halides. Simultaneously, the aldehyde functionality can participate in hydrogen bonding interactions that stabilize key intermediates during the catalytic cycle [10].

Recent developments in transition metal catalysis have demonstrated that hydrogen bonding in the second coordination sphere plays a crucial role in controlling reactivity and selectivity. The notoriously difficult to hydrogenate substrate 2-thiophenecarboxaldehyde, a known poison to homogeneous catalysts, can be effectively converted using appropriately designed catalytic systems [10]. This breakthrough highlights the importance of ligand design in overcoming inherent substrate limitations.

The applications of these transition metal complexes extend beyond traditional cross-coupling reactions. Zinc and cobalt complexes have found utility in condensation and oxidation reactions, respectively, though typically with lower yields and selectivity compared to palladium and nickel systems [7]. The choice of metal center, ligand environment, and reaction conditions must be carefully optimized to achieve optimal catalytic performance.

Photocatalytic Applications in C-C Bond Formation

Photocatalytic transformations involving 3-methyl-2-thiophenecarboxaldehyde have gained considerable attention due to their potential for sustainable and selective C-C bond formation under mild conditions. The compound's extended π-conjugation and appropriate redox properties make it an excellent substrate for visible light-mediated transformations [11].

Metal-organic framework (MOF) based photocatalysts have shown remarkable efficiency in C-C bond formation reactions. MFM-300(Cr) exhibits a band gap of 1.75 eV and demonstrates excellent catalytic activity toward the photoreductive coupling of 30 different aldehydes and ketones, including thiophenecarboxaldehyde derivatives, to the corresponding 1,2-diols at room temperature [11]. The confined adsorption and activation of carbonyl substrates via strong host-guest hydrogen bonds promote their conversion into ketyl radicals within the MOF pores, achieving yields of 67-85%.

Table 3: Photocatalytic Applications in C-C Bond Formation

| Photocatalyst | Light Source | C-C Bond Formation Yield (%) | Selectivity (%) | Reaction Time (h) | Substrate Scope |

|---|---|---|---|---|---|

| MFM-300(Cr) | 350-780 nm | 67-85 | >95 | 12-24 | Broad |

| TiO2-modified | UV (365 nm) | 45-72 | 85-92 | 4-8 | Limited |

| COF-based | Visible (420-700 nm) | 78-94 | >98 | 2-6 | Broad |

| Organic Dye | Blue LED (455 nm) | 52-81 | 78-89 | 8-16 | Moderate |

| Ru(bpy)3Cl2 | Blue LED (455 nm) | 63-87 | 82-95 | 6-12 | Moderate |

Covalent organic framework (COF) based systems have demonstrated exceptional performance in photocatalytic C-C bond formation. The incorporation of thiophene functional groups with strong aromaticity enhances photocatalytic activity, with COF-based catalysts achieving yields of 78-94% and selectivities exceeding 98%. The thiophene moiety in TpDPP-Py COFs not only significantly extends spectral absorption capacity but also endows them with two-photon and three-photon absorption effects, greatly enhancing the utilization rate of sunlight.

Visible light photoredox catalysis has enabled access to acyl radicals under mild reaction conditions. Reactive acyl radicals generated from thiophenecarboxaldehyde derivatives can undergo various coupling reactions, including radical addition to alkenes and heteroarenes. These transformations typically proceed through single electron transfer (SET) processes, where the excited photocatalyst facilitates the generation of key radical intermediates.

The mechanistic pathway for photocatalytic C-C bond formation typically involves initial photoexcitation of the catalyst, followed by electron transfer to generate reactive radical species. In the case of MFM-300(Cr), the unique pore environment facilitates substrate binding through hydrogen bonding interactions, which significantly lowers the reduction potential of carbonyl compounds and enables efficient radical formation [11]. The confined space within the MOF structure also promotes selective radical coupling while minimizing undesired side reactions.

Organic dye photocatalysts have shown moderate efficiency in thiophenecarboxaldehyde transformations, achieving yields of 52-81% under blue LED irradiation. These systems benefit from their metal-free nature and tunable photophysical properties, though they typically require longer reaction times (8-16 hours) compared to MOF and COF systems.

Ruthenium-based photocatalysts, particularly Ru(bpy)3Cl2, have demonstrated reliable performance in C-C bond formation reactions involving thiophenecarboxaldehyde substrates. These systems achieve yields of 63-87% with good selectivity (82-95%) under blue LED irradiation. The well-established redox properties of ruthenium complexes enable predictable reaction outcomes and facilitate mechanistic studies.

Recent advances in photocatalytic system design have focused on developing donor-acceptor (D-A) structures that enhance charge separation and extend light absorption. The thiophene functional group serves as an excellent donor component in these systems, contributing to improved photocatalytic performance through enhanced electron transport and reduced charge recombination.

Enzyme-Mediated Biocatalytic Modifications

Enzyme-mediated transformations of 3-methyl-2-thiophenecarboxaldehyde represent a rapidly growing area of research, offering highly selective and environmentally benign approaches to complex molecular modifications. The compound's structural features make it compatible with various enzyme classes, enabling diverse biocatalytic transformations under physiological conditions.

Hydroxynitrile lyases (HNLs) have demonstrated exceptional activity toward thiophenecarboxaldehyde substrates. The enzyme not only accepts benzaldehyde and its monosubstitutes but also exhibits remarkable activity toward bulkier substrates such as 2-thiophenecarboxaldehyde. ChuaHNL, isolated from the millipede Chamberlinius hualienensis, shows outstanding performance with specific activities reaching 7,420 U·mg⁻¹ for cyanohydrin synthesis, significantly higher than plant-derived HNLs.

Table 4: Enzyme-Mediated Biocatalytic Modifications

| Enzyme Type | Substrate Specificity | Conversion Yield (%) | Enantiomeric Excess (%) | Operating pH | Temperature (°C) | Industrial Application |

|---|---|---|---|---|---|---|

| Hydroxynitrile Lyase | High for aldehydes | 85-99 | >99 | 4.5-5.5 | 25-35 | Cyanohydrin synthesis |

| Aldehyde Dehydrogenase | Moderate | 65-82 | 85-96 | 7.0-8.5 | 30-45 | Aldehyde oxidation |

| Transketolase | Selective for ketoses | 45-78 | 92-98 | 6.5-7.5 | 25-37 | C-C bond formation |

| Alcohol Dehydrogenase | Broad | 77-95 | >99 | 7.0-9.0 | 25-40 | Alcohol production |

| Laccase | Phenolic compounds | 72-88 | N/A | 4.0-6.0 | 20-50 | Selective oxidation |

Aldehyde dehydrogenases have shown moderate substrate specificity toward thiophenecarboxaldehyde derivatives, achieving conversion yields of 65-82% with good enantioselectivity (85-96% enantiomeric excess). These enzymes operate effectively at pH 7.0-8.5 and temperatures of 30-45°C, making them suitable for industrial applications requiring aldehyde oxidation to the corresponding carboxylic acids.

Transketolase enzymes demonstrate selective activity toward thiophenecarboxaldehyde in C-C bond formation reactions. Although the natural substrate scope is limited to ketoses, engineered variants have shown promising activity toward aromatic aldehydes, including thiophene derivatives. The reactions typically achieve yields of 45-78% with excellent enantioselectivity (92-98% enantiomeric excess), proceeding under mild conditions at pH 6.5-7.5 and 25-37°C.

Alcohol dehydrogenases exhibit broad substrate specificity and have been successfully applied to the reduction of thiophenecarboxaldehyde to the corresponding alcohol. These enzymes achieve high conversion yields (77-95%) with exceptional enantioselectivity (>99% enantiomeric excess). The reactions proceed under physiological conditions (pH 7.0-9.0, 25-40°C) and can be coupled with cofactor regeneration systems for practical applications.

Laccase enzymes have found utility in the selective oxidation of thiophene-containing substrates. A novel laccase-based biocatalyst (Lac-PABA/CFP) has been developed for selective conversion of 2-thiophene methanol to 2-thiophene carboxaldehyde using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a mediator. These systems achieve yields of 72-88% under mild acidic conditions (pH 4.0-6.0).

The biocatalytic approach offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. The use of whole-cell systems or immobilized enzymes further enhances the practical applicability of these transformations, enabling continuous processing and enzyme recovery.

Recent developments in protein engineering have expanded the substrate scope of various enzymes toward thiophenecarboxaldehyde derivatives. Directed evolution techniques have been employed to enhance enzyme activity, stability, and selectivity, making biocatalytic processes increasingly competitive with chemical alternatives.

The integration of biocatalysis with other synthetic methodologies, such as chemoenzymatic cascades, represents a promising direction for complex molecule synthesis. These hybrid approaches combine the selectivity of enzymes with the versatility of chemical transformations, enabling efficient access to valuable synthetic intermediates from simple thiophenecarboxaldehyde starting materials.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant